tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[6-(3-chlorophenyl)-2-oxo-1,4,5,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),5,8,10,12-pentaen-4-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-22(2,3)31-21(30)24-10-12-28-19-18(17(26-28)14-7-6-8-15(23)13-14)25-16-9-4-5-11-27(16)20(19)29/h4-9,11,13H,10,12H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSWWYKEHWCAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C2=C(C(=N1)C3=CC(=CC=C3)Cl)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate is a complex organic compound with significant potential in pharmacological applications. Its structure suggests possible interactions with biological targets, which can be explored for therapeutic benefits. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H22ClN5O3
- Molecular Weight : 439.89 g/mol
- CAS Number : 1956321-40-6
Research indicates that compounds similar to tert-butyl carbamate derivatives often interact with various biological pathways. The presence of the pyrazolo-pyrimidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
Receptor Interactions
Studies have shown that related compounds can act as antagonists at specific receptors. For instance, certain pyrazolo-pyrimidine derivatives have demonstrated inhibition of the P2Y1 receptor, which plays a crucial role in platelet aggregation and cardiovascular health . This suggests that tert-butyl carbamate may exhibit similar antagonistic properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For example, a study on similar structures indicated that they exhibited significant growth inhibition in breast cancer cell lines (MCF-7 and SK-BR-3). The results demonstrated that these compounds could inhibit cell proliferation effectively at concentrations ranging from 0.32 μM to 320 μM .
| Compound | Cell Line | IC50 (μM) | Significance |
|---|---|---|---|
| tert-Butyl Carbamate | MCF-7 | 0.03 - 0.05 | Significant inhibition |
| tert-Butyl Carbamate | SK-BR-3 | Varies (0.32 - 320) | Broad capacity to inhibit |
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that tert-butyl carbamate may possess similar antimicrobial properties. Further research is required to quantify this activity.
Case Studies and Research Findings
A notable case study focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives, where researchers found that modifications in the chemical structure led to enhanced biological activity . The study emphasized the importance of substituent groups on the core structure in determining pharmacological efficacy.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential biological activities:
Anticancer Activity
Research indicates that derivatives of pyrazolo-pyrimidine compounds exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Antimicrobial Properties
Compounds containing the pyrazolo and pyrimidine moieties have demonstrated antibacterial and antifungal activities. The structural characteristics of tert-butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate suggest it may also possess similar properties, making it a candidate for further investigation in antimicrobial drug development .
Neuroprotective Effects
Preliminary studies suggest that certain pyrazolo derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This aspect is particularly promising for developing therapeutics targeting conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of pyrazolo-pyrimidine derivatives:
- Antitumor Activity : A study reported that specific derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains revealed that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the molecular structure can enhance biological activity, guiding future synthesis efforts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate?
- Methodological Answer : A multi-step synthesis is typically employed, starting with pyrimidine/pyrazole core functionalization. For example, tert-butyl carbamate intermediates are synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Stepwise functionalization : Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions.
- Carbamate protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine group .
- Cyclization : Achieve the pyrido[1,2-a]pyrimidinone scaffold using acid-catalyzed ring closure .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use ¹H NMR (300 MHz, CDCl₃) to verify structural motifs. For example, tert-butyl protons appear as a singlet at δ ~1.36 ppm, while aromatic protons from the 3-chlorophenyl group resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁ClN₄O₃).
- IR : Identify carbamate C=O stretching at ~1680–1720 cm⁻¹ .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; if exposed, move to fresh air and consult a physician immediately .
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving pyrido[1,2-a]pyrimidinone scaffolds?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for cyclization steps .
- Flow Chemistry : Improve reproducibility by transitioning batch reactions to continuous-flow systems, which enhance heat/mass transfer and reduce side reactions .
- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling efficiency .
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or machine learning-based tools) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of the tert-butyl group to adjacent protons .
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry .
Q. What strategies stabilize intermediates prone to degradation during synthesis?
- Methodological Answer :
- Protecting Groups : Use Boc for amine protection to prevent oxidation. Remove Boc groups under mild acidic conditions (e.g., TFA/DCM) .
- Low-Temperature Quenching : For moisture-sensitive intermediates, quench reactions at –78°C and isolate via cold filtration .
- Lyophilization : Stabilize hygroscopic compounds by freeze-drying under vacuum .
Q. How can researchers validate biological activity while minimizing cytotoxicity?
- Methodological Answer :
- In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., kinases) before in vitro assays.
- Dose-Response Curves : Perform MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .
- Metabolic Stability : Test compound stability in liver microsomes to identify metabolic hotspots (e.g., esterase-sensitive sites) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across replicate assays?
- Methodological Answer :
- Batch Analysis : Compare purity (>98% by HPLC) and solvent residues (e.g., DMSO) between batches .
- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .
- Statistical Analysis : Apply ANOVA or Student’s t-test to determine if variability is significant (p < 0.05) .
Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Molecular Weight | ~463.87 g/mol (C₂₀H₂₁ClN₄O₃) | |
| ¹H NMR (tert-butyl protons) | δ 1.36 (s, 9H) | |
| HPLC Purity Threshold | ≥95% | |
| Storage Temperature | 2–8°C (desiccated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
